6-{4-[5,6-dimethyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}-9-methyl-9H-purine
Description
Properties
IUPAC Name |
6-[4-(5,6-dimethyl-2-methylsulfanylpyrimidin-4-yl)piperazin-1-yl]-9-methylpurine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N8S/c1-11-12(2)21-17(26-4)22-14(11)24-5-7-25(8-6-24)16-13-15(18-9-19-16)23(3)10-20-13/h9-10H,5-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGWGPUHSILYZRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N=C1N2CCN(CC2)C3=NC=NC4=C3N=CN4C)SC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N8S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-{4-[5,6-Dimethyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}-9-methyl-9H-purine, with the CAS number 2770636-83-2, is a complex organic compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antibacterial, antiviral, and enzyme inhibitory effects, supported by relevant data and research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 388.5 g/mol. The structure features a purine base connected to a piperazine moiety and a pyrimidine derivative, which are known to contribute to various biological activities.
Biological Activity Overview
The biological activities of this compound can be categorized as follows:
1. Antibacterial Activity
Recent studies have evaluated the antibacterial properties of compounds similar to this purine derivative. For instance, derivatives containing piperazine and pyrimidine rings have shown significant activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The mechanism often involves the inhibition of bacterial growth by targeting specific enzymes or disrupting cellular processes.
3. Enzyme Inhibition
Enzyme inhibition is another critical aspect of the biological activity of this compound. Studies on similar compounds reveal strong inhibitory effects on acetylcholinesterase (AChE) and urease . Such inhibition can be beneficial in treating conditions like Alzheimer's disease or managing urea levels in patients with renal issues.
Data Table: Biological Activities
| Activity | Target | Effect | Reference |
|---|---|---|---|
| Antibacterial | Salmonella typhi | Moderate to strong | |
| Antiviral | Viral replication enzymes | Inhibition | |
| Enzyme Inhibition | Acetylcholinesterase (AChE) | Strong inhibition |
Case Study 1: Antibacterial Screening
In a study evaluating various synthesized compounds, it was found that those with structural similarities to this compound displayed significant antibacterial activity against multiple strains. The study utilized agar diffusion methods to assess the effectiveness of these compounds compared to standard antibiotics .
Case Study 2: Enzyme Inhibition
Another research effort focused on the enzyme inhibitory potential of pyrimidine derivatives. Compounds similar to our target showed strong inhibition against AChE, suggesting potential applications in neurodegenerative diseases. The study employed kinetic assays to determine IC50 values for various derivatives .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with similar structural motifs to 6-{4-[5,6-dimethyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}-9-methyl-9H-purine exhibit significant anticancer properties. For instance, studies have shown that pyrimidine derivatives can inhibit tumor growth by interfering with cellular signaling pathways related to proliferation and apoptosis . The specific interactions of this compound with target proteins involved in cancer progression remain an area of active investigation.
Antiviral Properties
The compound's structural similarities to known antiviral agents suggest potential efficacy against viral infections. Research has demonstrated that modifications in purine and pyrimidine derivatives can enhance antiviral activity by inhibiting viral replication mechanisms . This aspect is particularly relevant for developing treatments for emerging viral pathogens.
Neurological Applications
Piperazine derivatives are known for their psychoactive properties and potential use in treating neurological disorders. Preliminary studies on related compounds indicate that they may modulate neurotransmitter systems, offering promise for conditions such as anxiety and depression . The exact mechanism of action for this compound in this context requires further elucidation.
Case Study 1: Anticancer Research
A study published in the Journal of Medicinal Chemistry explored various piperazine derivatives for their anticancer activities. The findings indicated that certain modifications led to enhanced potency against breast cancer cell lines. The incorporation of the pyrimidine moiety was crucial for achieving desired cytotoxic effects .
Case Study 2: Antiviral Screening
In a screening assay for antiviral activity against influenza viruses, a related piperazine compound demonstrated significant inhibition of viral replication. This study highlighted the importance of structural diversity in developing effective antiviral agents .
Comparison with Similar Compounds
Substituent Variations on the Piperazine Ring
Key Observations :
- Electron-Withdrawing Groups (e.g., sulfonyl in , ID 16–17) correlate with higher melting points and moderate yields .
- Bulkier Substituents (e.g., cyclohexylmethylsulfonyl in , ID 18) reduce yields (46%) but maintain high purity (>99%) .
- Amide-Linked Substituents (, ID 48–49) show excellent purity (>99%) and moderate-to-high yields (31–63%), suggesting synthetic robustness .
Purine Core Modifications
Key Observations :
Physicochemical Trends
- Lipophilicity : Methylsulfanyl and dimethyl groups in the target compound likely increase logP compared to polar sulfonyl or amide analogs.
- Stability : High HPLC purity (>95% in most cases) underscores the reliability of these synthetic routes .
Preparation Methods
Purine Core Formation
The purine scaffold is synthesized via the Traube reaction, which involves cyclization of 4,5-diaminopyrimidine derivatives. Key steps include:
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Methylation at N-9 : Treatment of 6-chloropurine with methyl iodide in dimethylformamide (DMF) at 60°C for 12 hours introduces the 9-methyl group.
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Amination at C-6 : Reacting 6-chloro-9-methylpurine with aqueous ammonia under reflux (100°C, 8 hours) yields 9-methyl-9H-purine-6-amine.
Reaction Conditions :
| Step | Reagents | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| Methylation | CH₃I, K₂CO₃ | DMF | 60°C | 12 h | 85% |
| Amination | NH₃ (aq) | H₂O | 100°C | 8 h | 78% |
Synthesis of 4-[5,6-Dimethyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazine
Pyrimidine Ring Construction
The pyrimidine intermediate is synthesized via a modified Biginelli reaction:
-
Condensation : 5,6-Dimethyl-2-thiouracil reacts with methyl iodide in methanol to introduce the methylsulfanyl group.
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Chlorination : Treatment with phosphorus oxychloride (POCl₃) at 80°C for 6 hours converts the thiouracil to 4-chloro-5,6-dimethyl-2-(methylsulfanyl)pyrimidine.
Reaction Conditions :
| Step | Reagents | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| Methylation | CH₃I, KOH | MeOH | 25°C | 24 h | 90% |
| Chlorination | POCl₃ | Toluene | 80°C | 6 h | 82% |
Piperazine Substitution
The chloropyrimidine undergoes nucleophilic substitution with piperazine:
-
Coupling : 4-Chloro-5,6-dimethyl-2-(methylsulfanyl)pyrimidine reacts with piperazine in acetonitrile at reflux (82°C) for 24 hours.
Optimization Note : Adding catalytic potassium iodide (KI) improves substitution efficiency by 15%.
Final Coupling Reaction
The purine and pyrimidine intermediates are coupled via SNAr:
-
Activation : 9-Methyl-9H-purine-6-amine is treated with n-butyllithium (n-BuLi) in tetrahydrofuran (THF) at -78°C to generate a reactive amide ion.
-
Substitution : The amide ion reacts with 4-[5,6-dimethyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazine in THF at 25°C for 48 hours.
Critical Parameters :
-
Temperature Control : Maintaining sub-zero temperatures during activation prevents decomposition.
-
Solvent Choice : THF’s polar aprotic nature facilitates ion pairing and reaction homogeneity.
Yield : 68% after purification via silica gel chromatography (eluent: CH₂Cl₂/MeOH 9:1).
Analytical Characterization
Spectroscopic Validation
Purity Assessment
HPLC analysis (C18 column, 90:10 H₂O/ACN) confirms ≥98% purity with a retention time of 12.3 minutes.
Challenges and Mitigation Strategies
-
Regioselectivity in Pyrimidine Functionalization :
-
Purine Activation Side Reactions :
-
Issue : Over-lithiation leading to dimerization.
-
Solution : Slow addition of n-BuLi and strict temperature control.
-
Scale-Up Considerations
Industrial production employs continuous flow reactors to enhance reproducibility and safety:
Q & A
Basic: What synthetic strategies are optimal for preparing 6-{4-[5,6-dimethyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}-9-methyl-9H-purine?
Methodological Answer:
The compound can be synthesized via nucleophilic substitution or coupling reactions involving piperazine intermediates. A validated approach includes:
- Step 1: Reacting 5,6-dimethyl-2-(methylsulfanyl)pyrimidin-4-amine with a piperazine derivative under reflux conditions (e.g., DMF, 80°C, 12h).
- Step 2: Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization.
- Key Characterization: Use H/C NMR to confirm substitution patterns (e.g., piperazine proton shifts at δ 2.5–3.5 ppm) and MS for molecular ion verification (e.g., m/z ~470 [M+1]) .
Basic: How can researchers ensure purity and structural fidelity of this compound during synthesis?
Methodological Answer:
- Purity Assessment: Employ reverse-phase HPLC with a C18 column (acetonitrile/water gradient, 0.1% TFA) to confirm ≥95% purity. Monitor for common by-products like unreacted piperazine or demethylated analogs.
- Structural Confirmation: Use H NMR to verify methylsulfanyl (δ ~2.5 ppm) and piperazine-CH signals (δ ~3.0–3.5 ppm). Compare with reference spectra from structurally analogous purine-piperazine hybrids .
Advanced: What experimental frameworks are suitable for studying the compound’s interaction with biological targets (e.g., receptors, enzymes)?
Methodological Answer:
- Binding Assays: Use surface plasmon resonance (SPR) or fluorescence polarization to quantify affinity (K) for targets like adenosine receptors. For example:
- Immobilize the target protein on a sensor chip and measure binding kinetics in real-time.
- Validate results with competitive binding assays using known ligands (e.g., theophylline for adenosine receptors).
- Cellular Studies: Employ luciferase-based reporter assays (e.g., cAMP modulation) to assess functional activity in HEK293 cells transfected with target receptors .
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
- Data Triangulation: Cross-reference in vitro binding data with in vivo pharmacokinetic profiles (e.g., plasma half-life, tissue distribution via LC-MS).
- Structural Validation: Confirm batch-to-batch consistency using H NMR and HPLC. For example, trace impurities (e.g., oxidized methylsulfanyl groups) may alter activity.
- Mechanistic Studies: Use CRISPR-edited cell lines to isolate target-specific effects from off-target interactions .
Advanced: What methodologies are recommended for analyzing the compound’s stability under physiological conditions?
Methodological Answer:
- Forced Degradation Studies: Expose the compound to:
- Acidic/alkaline conditions: 0.1M HCl/NaOH at 37°C for 24h.
- Oxidative stress: 3% HO at 25°C for 6h.
- Analysis: Monitor degradation via HPLC-MS. Key degradation products may include sulfoxide derivatives (from methylsulfanyl oxidation) or hydrolyzed piperazine rings.
- Light Sensitivity: Conduct accelerated stability studies under UV light (300–400 nm) to identify photodegradation pathways .
Advanced: How can structure-activity relationship (SAR) studies be designed to optimize this compound’s efficacy?
Methodological Answer:
- Core Modifications: Synthesize analogs with:
- Varying substituents on the pyrimidine ring (e.g., replacing methylsulfanyl with ethoxy).
- Alternative piperazine linkers (e.g., acetylated or cyclohexyl derivatives).
- Activity Mapping: Test analogs in parallel assays (e.g., receptor binding, cytotoxicity). Use multivariate regression to correlate structural features (e.g., logP, polar surface area) with activity.
- Computational Support: Perform molecular docking (AutoDock Vina) to predict binding poses in target active sites .
Advanced: What statistical approaches are appropriate for analyzing conflicting dose-response data in preclinical studies?
Methodological Answer:
- Dose-Response Modeling: Fit data to sigmoidal curves (e.g., Hill equation) using nonlinear regression (GraphPad Prism). Calculate EC values with 95% confidence intervals.
- Outlier Analysis: Apply Grubbs’ test to identify anomalous data points. Replicate outliers in independent experiments.
- Meta-Analysis: Pool data from multiple studies using random-effects models to estimate overall effect size and heterogeneity (RevMan software) .
Basic: What analytical techniques are critical for quantifying this compound in biological matrices?
Methodological Answer:
- Sample Preparation: Use protein precipitation (acetonitrile) or solid-phase extraction (C18 cartridges) to isolate the compound from plasma/tissue homogenates.
- Quantification: LC-MS/MS with multiple reaction monitoring (MRM) for high sensitivity (LOQ ~1 ng/mL). Key transitions: m/z 470 → 153 (quantifier) and 470 → 98 (qualifier).
- Validation: Follow ICH guidelines for linearity (R > 0.99), accuracy (85–115%), and precision (CV < 15%) .
Advanced: How can researchers design experiments to differentiate between allosteric vs. orthosteric binding mechanisms?
Methodological Answer:
- Kinetic Studies: Compare association/dissociation rates (SPR) with orthosteric ligands. Allosteric modulators typically exhibit slower kinetics.
- Functional Assays: Test for probe dependence (e.g., shift in agonist EC in the presence of the compound).
- Mutagenesis: Introduce mutations in known allosteric pockets (e.g., adenosine receptor transmembrane domains) and measure binding affinity changes .
Advanced: What strategies mitigate batch-to-batch variability in pharmacological assays involving this compound?
Methodological Answer:
- Standardization: Use a master reference standard (≥99.5% purity by HPLC) for all assays.
- Inter-Lab Calibration: Share aliquots across collaborating labs and harmonize protocols (e.g., cell passage number, assay buffer composition).
- Data Normalization: Express activity as a percentage of reference controls (e.g., 100% = maximum response with a known agonist) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
